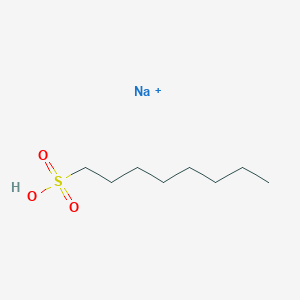

Sodium 1-octanesulfonate

説明

Synthesis Analysis

The synthesis of sulfonate compounds varies depending on the specific compound being produced. For example, sodium 1,1,1-trifluoromethanesulfonate is synthesized by reacting barium trifluoromethanesulfonate with sodium sulfate, which precipitates barium sulfate and leaves sodium trifluoromethanesulfonate in solution . Another synthesis method involves the reaction of sodium dithionite with bromotrifluoromethane, followed by oxidation with hydrogen peroxide . Similarly, oxiranemethanesulfonic acid sodium salt is synthesized from epichlorohydrin and sodium bisulfite in an alkaline solution through a ring-closing reaction . Sodium octyl diphenyl ether disulfonate is synthesized using diphenyl ether, octyl alcohol, and fuming sulfuric acid, followed by alkylation and sulfonation steps .

Molecular Structure Analysis

The molecular structure of sulfonate compounds includes a sulfonate group attached to a carbon-containing moiety. In sodium 1,1,1-trifluoromethanesulfonate, the sulfonate group is attached to a trifluoromethyl group . In oxiranemethanesulfonic acid sodium salt, the sulfonate group is part of a molecule that also contains an epoxy group, which allows for further chemical reactions such as ring-opening and copolymerization . Sodium octyl diphenyl ether disulfonate has a more complex structure with a diphenyl ether backbone and two sulfonate groups, which contribute to its surfactant properties .

Chemical Reactions Analysis

Sulfonate compounds can participate in various chemical reactions due to their reactive groups. For instance, the epoxy group in oxiranemethanesulfonic acid sodium salt can undergo ring-opening reactions and copolymerize to produce functional materials with applications as gelling agents, emulsifiers, and photosensitive materials . The sulfonate group itself is relatively stable and does not typically undergo further chemical reactions, but it can enhance the reactivity of other functional groups within the same molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonate compounds are influenced by their molecular structure. Sodium 1,1,1-trifluoromethanesulfonate is a white crystalline powder that is hygroscopic and soluble in water and various polar organic solvents . Oxiranemethanesulfonic acid sodium salt's solubility is not explicitly mentioned, but its structure suggests it would be soluble in water due to the presence of the sulfonate group . Sodium octyl diphenyl ether disulfonate has a critical micelle concentration (CMC) of 4.91×10^-3 mol/L and a surface tension of 30.12 mN/m, indicating its effectiveness as a surfactant .

科学的研究の応用

1. Physicochemical Properties

Sodium 1-octanesulfonate (SOS) has been studied for its various physicochemical properties. Research by Deosarkar et al. (2014) explored the density, relative viscosity, and refractive index of SOS solutions, highlighting strong ion-solvent interactions in solution (Deosarkar et al., 2014).

2. Interaction with Proteins

Gong-wu (2009) investigated the interactions between SOS and bovine serum albumin (BSA) using fluorescence spectroscopy, revealing insights into the binding force and quenching mechanism, predominantly hydrophobic in nature (Gong-wu, 2009).

3. Redox Properties

In the field of electrochemistry, Kim et al. (1994) synthesized a water-soluble polymer from the electrochemical oxidation of SOS, demonstrating improved redox cyclability compared to unsubstituted polyaniline (Kim et al., 1994).

4. Conformational Behavior

Ohno et al. (2000) explored the conformational behavior of SOS through vibrational spectroscopy and theoretical calculations, providing insights into the molecular structure and stability of SOS in different states (Ohno et al., 2000).

5. Bactericidal Activity

Kihara et al. (1997) studied the bactericidal activity of SOS in combination with metal ions, suggesting a synergistic effect and the formation of a hydrophobic complex that disrupts cell membranes (Kihara et al., 1997).

6. Aggregation in Aqueous Solutions

Itaya et al. (1994) examined the aggregation behavior of SOS in aqueous solutions, revealing its role in forming complexes with polycations and its impact on fluorescence properties (Itaya et al., 1994).

7. Catalytic Effect in Electrochemical Processes

Nieszporek et al. (2018) investigated the catalytic effect of SOS on the electroreduction of zinc ions, highlighting its dependence on temperature and hydrocarbon chain length (Nieszporek et al., 2018).

8. Sodium Emission in Ultrasound Experiments

Sostaric et al. (2016) observed sodium atom emission from SOS solutions exposed to ultrasound, suggesting a potential mechanism involving surfactant adsorption at bubble interfaces (Sostaric et al., 2016).

9. Application in Functional Materials

Zheng-guo (2005) discussed the synthesis and application of SOS derivatives in producing functional materials, demonstrating its versatility in various applications (Zheng-guo, 2005).

10. Enhancing Permeability in Membranes

Rábago et al. (1994) studied the incorporation of SOS into perfluorosulfonic acid membranes, showing significant permeability improvements for certain applications (Rábago et al., 1994).

11. Corrosion Inhibition

Anbarasi and Rajendran (2012) investigated the inhibitive effect of SOS on the corrosion of carbon steel, demonstrating its efficacy in combination with zinc ions (Anbarasi & Rajendran, 2012).

Safety And Hazards

When handling Sodium 1-octanesulfonate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation . Avoid dust formation . Avoid contact with skin, eyes or clothing . Avoid ingestion and inhalation . Storage should be in containers that are tightly closed in a dry, cool and well-ventilated place .

Relevant Papers

There are several papers that discuss Sodium 1-octanesulfonate. For example, a paper titled “A cationic water-soluble pillar 5arene: synthesis and host-guest complexation with sodium 1-octanesulfonate” discusses the use of Sodium 1-octanesulfonate in the synthesis of a cationic water-soluble pillar . Another paper titled “Monitoring of N-nitrosodiethanolamine in cosmetic products by ion-pair complex liquid chromatography and identification with negative ion electrospray ionization mass spectrometry” discusses the use of Sodium 1-octanesulfonate in the analysis of N-nitrosodiethanolamine in cosmetic products . These papers and others provide valuable insights into the various applications and properties of Sodium 1-octanesulfonate.

特性

IUPAC Name |

sodium;octane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3S.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQDCDQDOPSGBR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3944-72-7 (Parent) | |

| Record name | Sodium caprylyl sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027595 | |

| Record name | Sodium 1-octanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 93% by weight: Colorless or yellowish solid; [OECD SIDS] White powder; [Alfa Aesar MSDS] | |

| Record name | 1-Octanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanesulfonic acid, sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium 1-octanesulfonate | |

CAS RN |

5324-84-5 | |

| Record name | Sodium caprylyl sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 1-octanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium octane-1-sulphonate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CAPRYLYL SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J46EZ5JYB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

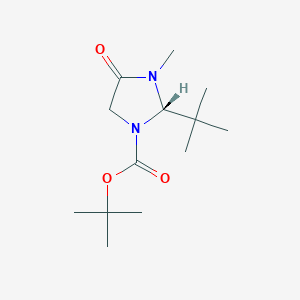

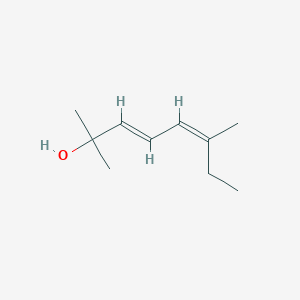

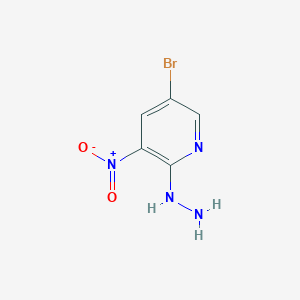

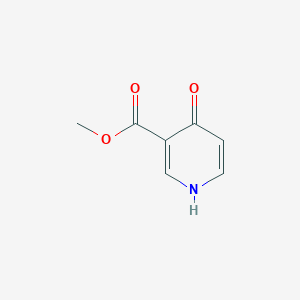

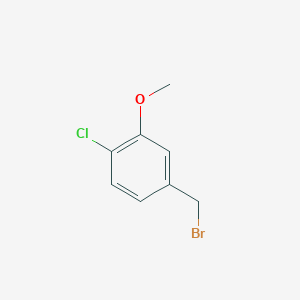

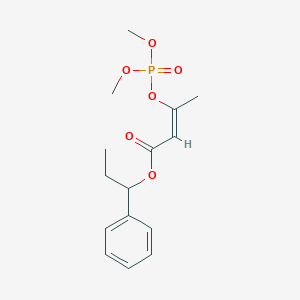

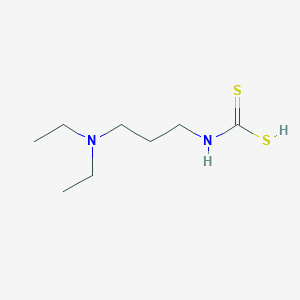

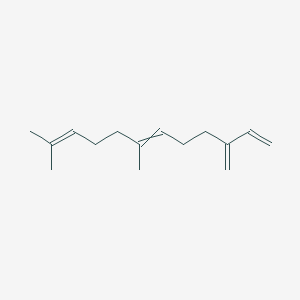

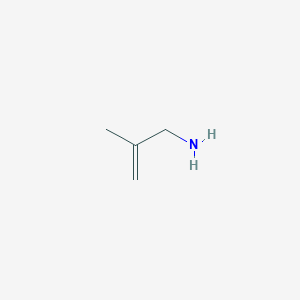

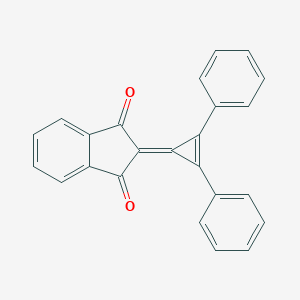

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)